

Core Compound Identification and Physicochemical Profile

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Compound of Interest

Compound Name: 2-Chloro-4-(trifluoromethyl)benzonitrile

Cat. No.: B1586712

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2-Chloro-4-(trifluoromethyl)benzonitrile, identified by CAS Number 1813-33-8, is an aromatic nitrile distinguished by the presence of both a chloro and a trifluoromethyl group on the benzene ring.^{[1][2][3]} These substitutions are not merely structural markers; they are fundamental to the compound's reactivity and utility. The trifluoromethyl group (-CF₃), a potent electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, enhancing the compound's stability and modifying its reactivity in subsequent synthetic steps.^[4] This group is renowned in medicinal chemistry for improving the lipophilicity and metabolic stability of parent molecules, thereby enhancing the bioavailability and efficacy of active pharmaceutical ingredients (APIs).^{[5][6]}

The compound is also known by its synonym, 3-Chloro-4-cyanobenzotrifluoride.^{[1][2]} Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of **2-Chloro-4-(trifluoromethyl)benzonitrile**

Property	Value	Source(s)
CAS Number	1813-33-8	[1][2]
Molecular Formula	C ₈ H ₃ ClF ₃ N	[1][2]
Molecular Weight	205.56 g/mol	[1][2]
Appearance	Colorless to light yellow clear liquid	[1]
Boiling Point	192-193 °C (lit.); 97 °C at 13 mmHg	[1][2]
Density	1.389 - 1.41 g/mL at 25 °C	[1][2]
Refractive Index (n _{20/D})	1.48 - 1.484 (lit.)	[1][2]
Flash Point	104.4 °C (219.9 °F) - closed cup	[2]

Synthesis Pathway: A Strategic Overview

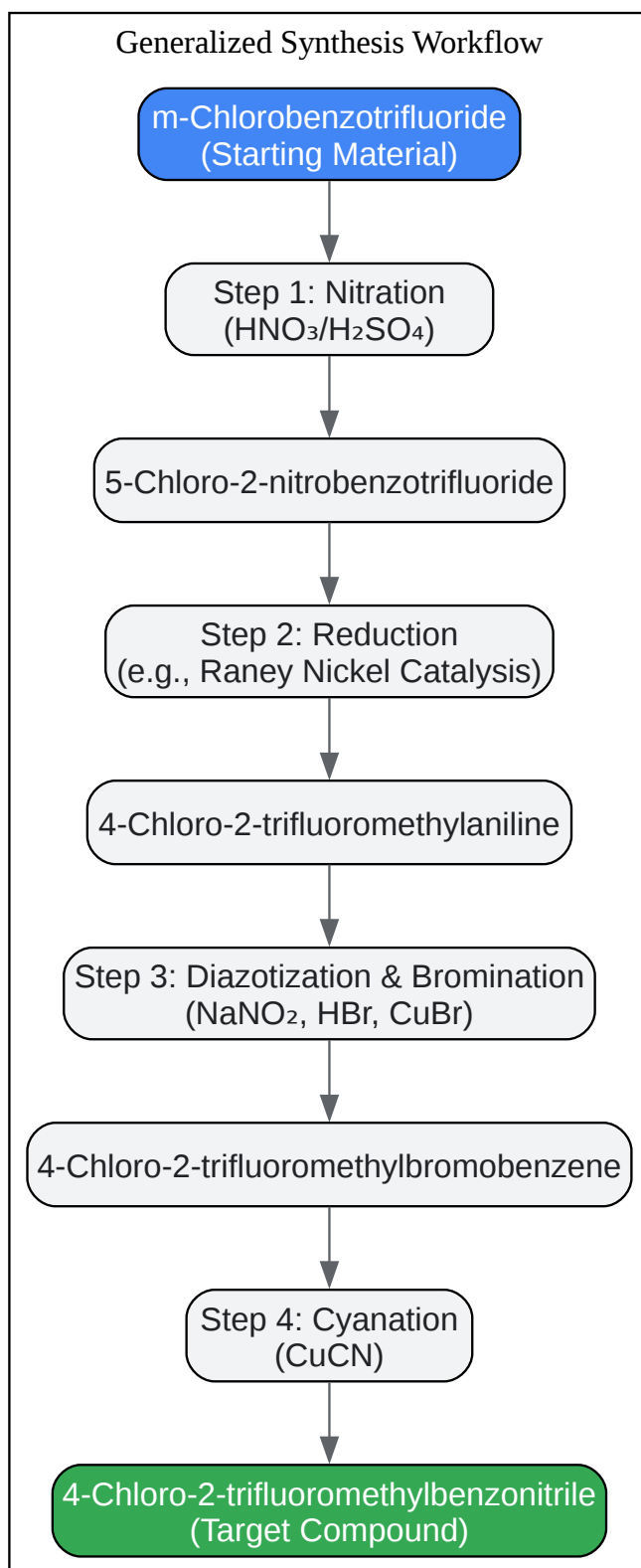
The synthesis of substituted benzonitriles like **2-Chloro-4-(trifluoromethyl)benzonitrile** often involves a multi-step process starting from readily available precursors. While specific proprietary methods may vary, a common and logical synthetic strategy for a related isomer, 4-chloro-2-trifluoromethylbenzonitrile, has been outlined in the patent literature.[7] This general approach, involving nitration, reduction, diazotization, and cyanation, provides a validated framework for understanding the production of this class of compounds.

The causality behind this sequence is critical:

- **Nitration:** This initial step introduces a nitro group onto the aromatic ring, which serves as a precursor to the amine.
- **Reduction:** The nitro group is then reduced to an aniline derivative. This amine is essential for the subsequent diazotization reaction.
- **Diazotization & Halogenation/Bromination:** The aniline is converted into a diazonium salt, a highly versatile intermediate. This salt can then be subjected to a Sandmeyer-type reaction

to introduce a halide (e.g., bromide), which is a good leaving group for the final cyanation step.

- Cyanation: The final step involves the displacement of the halide with a cyanide group, typically using a cyanide salt like cuprous cyanide, to yield the target benzonitrile.^[7]



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Sources

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